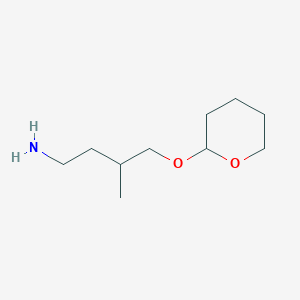
3-Methyl-4-(oxan-2-yloxy)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(oxan-2-yloxy)butan-1-amine, also known as (3R)-3-methyl-4-(oxan-2-yloxy)butan-1-amine, is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.279 g/mol . This compound is characterized by the presence of an oxane ring (tetrahydropyran) attached to a butan-1-amine chain, with a methyl group at the third carbon position.
Vorbereitungsmethoden
The synthesis of 3-Methyl-4-(oxan-2-yloxy)butan-1-amine involves several steps. One common synthetic route includes the reaction of 3-methyl-1-butanol with oxane-2-ol in the presence of a suitable catalyst to form the oxane ring. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the first carbon position . Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
3-Methyl-4-(oxan-2-yloxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(oxan-2-yloxy)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(oxan-2-yloxy)butan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds with target molecules. The oxane ring provides structural stability and can influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Methyl-4-(oxan-2-yloxy)butan-1-amine include:
Butan-1-amine: A simpler amine without the oxane ring.
3-Methylbutan-1-amine: Similar structure but lacks the oxane ring.
4-(Oxan-2-yloxy)butan-1-amine: Similar structure but without the methyl group at the third carbon position. The presence of the oxane ring and the methyl group at the third carbon position makes this compound unique in terms of its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
3-methyl-4-(oxan-2-yloxy)butan-1-amine |
InChI |
InChI=1S/C10H21NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-8,11H2,1H3 |
InChI-Schlüssel |
ZCZPRAUWWCCPQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN)COC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


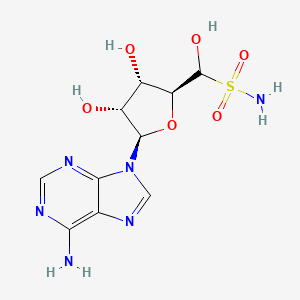
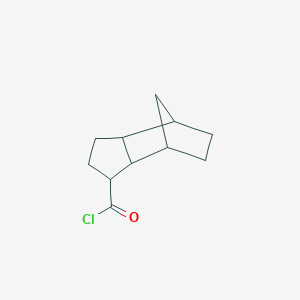
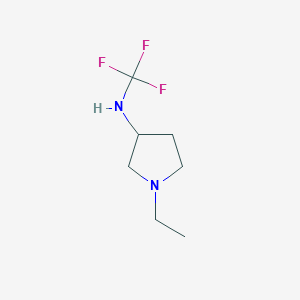
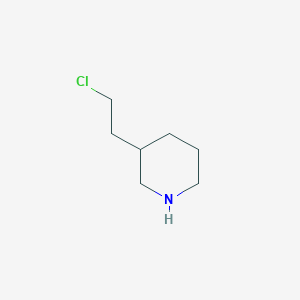
![tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962245.png)
![Benzyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13962255.png)
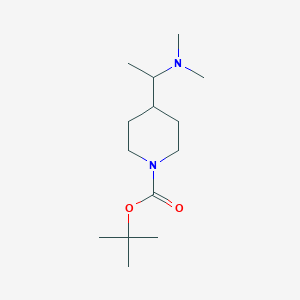
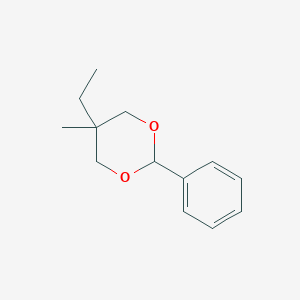
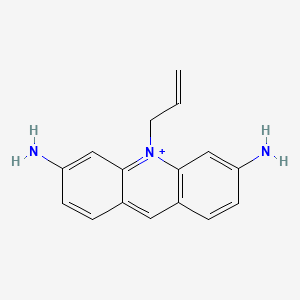
![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)

![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)
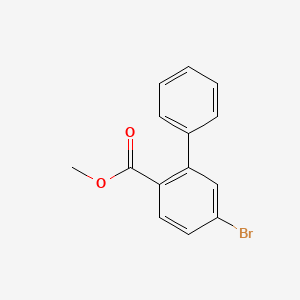
![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)
